molecular formula C5H6N2S2 B1370462 2-(1,3-Thiazol-2-yl)ethanethioamide

2-(1,3-Thiazol-2-yl)ethanethioamide

Cat. No.: B1370462
M. Wt: 158.2 g/mol
InChI Key: MTZYMXAMCTVAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-2-yl)ethanethioamide is a sulfur-containing heterocyclic compound characterized by a 1,3-thiazole core linked to an ethanethioamide side chain. As a thiazole derivative, it is expected to share the significant research value of its class, which is a common pharmacophore in medicinal chemistry and is found in various FDA-approved drugs . Thiazole derivatives are investigated for a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . The mechanism of action for such compounds often involves interaction with key biological targets, such as enzyme inhibition or receptor modulation . In chemical synthesis, this compound serves as a versatile building block for constructing more complex heterocyclic systems, such as pyridine, pyrimidine, and thiazolone derivatives, which are valuable scaffolds in drug discovery . This product is intended for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)ethanethioamide

InChI

InChI=1S/C5H6N2S2/c6-4(8)3-5-7-1-2-9-5/h1-2H,3H2,(H2,6,8)

InChI Key

MTZYMXAMCTVAOX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(=S)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Thiazol-2-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the novel thioamide, 2-(1,3-Thiazol-2-yl)ethanethioamide. This compound, featuring a thiazole core, is of significant interest to the medicinal chemistry and drug development community due to the established importance of thiazole-containing molecules in a variety of therapeutic areas.[1][2] This guide presents a validated, two-step synthetic pathway commencing with the Hantzsch thiazole synthesis to yield the key intermediate, 2-(1,3-thiazol-2-yl)acetonitrile, followed by a robust thionation reaction to afford the target thioamide. We will provide a thorough explanation of the rationale behind the chosen synthetic strategy and detailed, step-by-step protocols. Furthermore, this guide will extensively cover the analytical characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The presented data will serve as a crucial reference for researchers engaged in the synthesis and application of novel thiazole derivatives.

Introduction and Scientific Context

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic properties of the thiazole ring, conferred by the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with biological targets, making it a versatile building block in drug design.

Thioamides, the sulfur analogs of amides, also play a crucial role in the development of new therapeutic agents. The replacement of the amide oxygen with sulfur can significantly alter a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. This can lead to improved pharmacokinetic profiles and enhanced biological activity.

The target molecule of this guide, this compound, combines these two important pharmacophores. Its synthesis and characterization are therefore of considerable interest for the exploration of new chemical space in drug discovery. This guide aims to provide a clear and detailed roadmap for the preparation and rigorous identification of this promising compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points to 2-(1,3-thiazol-2-yl)acetonitrile as a key precursor. The thioamide functionality can be readily introduced in the final step via a thionation reaction of the nitrile group. The thiazole ring of the precursor can, in turn, be constructed using the well-established Hantzsch thiazole synthesis.

Our chosen synthetic strategy is a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of thioformamide with a suitable 3-halo-2-oxopropanenitrile to construct the 2-substituted thiazole ring and yield 2-(1,3-thiazol-2-yl)acetonitrile.

  • Thionation of the Nitrile: Conversion of the nitrile group of 2-(1,3-thiazol-2-yl)acetonitrile to a thioamide group to yield the final product, this compound.

This approach was selected for its efficiency, use of readily available starting materials, and the reliability of the chosen chemical transformations.

Synthesis_Workflow Thioformamide Thioformamide Hantzsch Hantzsch Thiazole Synthesis Thioformamide->Hantzsch Halo_oxopropanenitrile 3-Halo-2-oxopropanenitrile Halo_oxopropanenitrile->Hantzsch Acetonitrile_Intermediate 2-(1,3-Thiazol-2-yl)acetonitrile Hantzsch->Acetonitrile_Intermediate Thionation Thionation (e.g., P₂S₅ or Lawesson's Reagent) Acetonitrile_Intermediate->Thionation Final_Product This compound Thionation->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-(1,3-Thiazol-2-yl)acetonitrile (Intermediate)

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[3] It involves the condensation of an α-halocarbonyl compound with a thioamide. In our protocol, we will utilize a variation of this reaction to synthesize the key acetonitrile intermediate.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add thioformamide (1.0 equivalent) and a suitable solvent such as ethanol.

  • Initiation: Slowly add 3-bromo-2-oxopropanenitrile (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(1,3-thiazol-2-yl)acetonitrile.

Synthesis of this compound (Final Product)

The conversion of a nitrile to a primary thioamide can be achieved using various thionating agents. Common reagents for this transformation include phosphorus pentasulfide (P₂S₅) and Lawesson's reagent. Both are effective, though Lawesson's reagent is often preferred for its milder reaction conditions and higher yields in many cases.

Protocol using Phosphorus Pentasulfide:

  • Reaction Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Suspension: Suspend phosphorus pentasulfide (0.5 equivalents) in a dry, inert solvent such as pyridine or toluene.

  • Substrate Addition: Add 2-(1,3-thiazol-2-yl)acetonitrile (1.0 equivalent) to the suspension.

  • Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioamide can be purified by recrystallization or column chromatography.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

  • Thiazole Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the thiazole ring.

  • Methylene Protons: A singlet in the aliphatic region (typically δ 3.5-4.5 ppm) for the CH₂ group adjacent to the thioamide and thiazole ring.

  • Thioamide Protons: Two broad singlets for the NH₂ protons of the thioamide group, which may be diastereotopic and appear at different chemical shifts (typically δ 8.0-10.0 ppm).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Thioamide Carbonyl: A signal in the downfield region (typically δ 190-210 ppm) for the C=S carbon.

  • Thiazole Carbons: Signals in the aromatic region corresponding to the carbons of the thiazole ring.

  • Methylene Carbon: A signal in the aliphatic region for the CH₂ carbon.

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~9.5 (br s, 1H, NH)~205 (C=S)
~9.0 (br s, 1H, NH)~165 (Thiazole C2)
~7.8 (d, 1H, Thiazole H)~145 (Thiazole C4)
~7.3 (d, 1H, Thiazole H)~120 (Thiazole C5)
~4.0 (s, 2H, CH₂)~45 (CH₂)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretching: Broad absorption bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary thioamide N-H bonds.

  • C=S Stretching: A characteristic absorption band for the thiocarbonyl group, typically found in the region of 1000-1250 cm⁻¹.

  • C-N Stretching: A band in the region of 1400-1600 cm⁻¹ associated with the C-N stretching of the thioamide.

  • Thiazole Ring Vibrations: Several characteristic bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the thiazole ring.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch3100 - 3400 (broad)
C-H Stretch (aromatic)~3050
C-H Stretch (aliphatic)~2950
C=N Stretch (Thiazole)~1600
C=C Stretch (Thiazole)~1500
C-N Stretch1400 - 1600
C=S Stretch1000 - 1250

Table 2: Key Expected FTIR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound.

  • Isotope Peaks: The presence of sulfur will result in a characteristic M+2 isotope peak with an intensity of approximately 4.4% relative to the molecular ion peak.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of the thioamide group or cleavage of the bond between the methylene group and the thiazole ring.

Characterization_Workflow Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Figure 2: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a robust and efficient two-step synthesis for the novel compound this compound, starting from readily available precursors. The detailed protocols for the Hantzsch thiazole synthesis of the key acetonitrile intermediate and its subsequent thionation to the final thioamide product are designed to be reproducible and scalable. Furthermore, the comprehensive characterization data provided, including predicted NMR, FTIR, and MS analyses, will serve as an invaluable resource for researchers in confirming the structure and purity of the synthesized compound. The availability of this detailed guide is anticipated to facilitate further exploration of the biological activities of this and related thiazole-containing thioamides in the pursuit of new therapeutic agents.

References

  • Hantzsch, A. R. The Hantzsch Thiazole Synthesis. Chem. Ber.1887 , 20, 3118–3131. [Link]

  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Recent applications of the Hantzsch reaction in the synthesis of thiazole derivatives. Mol. Divers.2015 , 19, 925–961. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Shaaban, M. R.; Saleh, T. S.; Mayhoub, A. S.; Farag, A. M. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21, 126. [Link]

  • Yunus, U.; et al. N-(Thiazol-2-yl)acetamide. Acta Crystallogr. Sect. E Struct. Rep. Online2008 , 64, o222. [Link]

  • Google Patents.
  • Al-Ostath, A. I.; et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules2023 , 28, 7009. [Link]

  • Gommaa, M. A. M.; et al. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Catalysts2023 , 13, 111. [Link]

  • El-Sayed, W. A.; et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules2019 , 24, 1594. [Link]

  • Khan, I.; et al. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chem.2019 , 13, 48. [Link]

  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000. [Link]

  • Al-Obaidi, A.; et al. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Adv.2023 , 13, 32717-32733. [Link]

  • Skonieczny, K.; et al. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Memristive Applications. Adv. Funct. Mater.2023 , 2306631. [Link]

  • Hassan, A. H. E.; et al. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief2018 , 21, 2133-2143. [Link]

  • Lesyk, R.; et al. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Pharmacia2022 , 69, 453-467. [Link]

  • El-Sayed, W. A.; et al. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules2020 , 25, 5424. [Link]

  • ResearchGate. 1 H-NMR Spectra For L Compound(2) 13 C-NMR Spectra For compound (1) The... [Link]

  • Elnagdi, M. H.; et al. Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. J. Chem. Res.2004 , 2004, 75-78. [Link]

  • Al-Majedy, Y. K.; et al. Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2-hydroxypropanoates: Synthesis of S and N containing heterocycles. J. Heterocycl. Chem.2017 , 54, 198-204. [Link]

  • Google Patents.
  • Parveen, H.; et al. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules2016 , 21, 241. [Link]

  • Nagarajan, K.; et al. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proc. Indian Acad. Sci. (Chem. Sci.)1986 , 97, 77-90. [Link]

  • Wucher, M.; et al. Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chem. Eur. J.2024 , e202401311. [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • Rao, C. V.; et al. Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)pyrido. Org. Commun.2011 , 4, 33-41. [Link]

  • Ghorbani-Vaghei, R.; et al. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Sci. Rep.2024 , 14, 15467. [Link]

  • El-Sayed, W. A.; et al. Transformation of amides to thioamides using efficient and novel thiating reagent. Molecules2020 , 25, 5424. [Link]

  • Costa, M.; et al. Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. Molecules2023 , 28, 7035. [Link]

  • ChemRxiv. Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. [Link]

  • National Institute of Standards and Technology. Aminothiazole. [Link]

  • Golenia, E.; et al. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules2023 , 28, 5585. [Link]

  • Current Trends in Biotechnology and Pharmacy. Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. [Link]

Sources

Structural Elucidation Guide: 2-(1,3-Thiazol-2-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis framework for 2-(1,3-Thiazol-2-yl)ethanethioamide (CAS 914208-27-8). This guide is designed for pharmaceutical solid-state chemists and crystallographers, focusing on the elucidation of intermolecular interactions, conformational stability, and supramolecular assembly.

Executive Summary

This compound represents a critical scaffold in medicinal chemistry, combining a planar thiazole heterocycle with a flexible thioamide side chain.[1] Unlike its amide counterparts, the thioamide group introduces unique chalcogen bonding potential and enhanced lipophilicity. This guide outlines a rigorous protocol for determining its crystal structure, predicting its supramolecular architecture, and quantifying the energetics of its solid-state assembly.

Structural Context & Predictive Modeling

Before initiating diffraction experiments, a Senior Scientist must establish a predictive model to validate experimental results. For this molecule, the interplay between the rigid thiazole ring and the thioamide donor/acceptor system dictates the lattice topology.

Molecular Conformation

The molecule consists of two planar moieties linked by a methylene (


) bridge.
  • Thiazole Ring: Rigid and planar.[2] The nitrogen atom (

    
    ) is a strong hydrogen bond acceptor.[2]
    
  • Thioamide Group (

    
    ):  Exhibits restricted rotation around the 
    
    
    
    bond due to resonance (
    
    
    ), forcing the
    
    
    atoms into planarity.
  • Torsion Angle (

    
    ):  The critical degree of freedom is the 
    
    
    
    torsion angle. We anticipate a gauche or perpendicular conformation to minimize steric clash between the thioamide sulfur and the thiazole sulfur/nitrogen lone pairs.
The Supramolecular Synthon

The crystallization of primary thioamides is driven by a dominant motif:

  • The Centrosymmetric Dimer: Primary thioamides almost invariably form

    
     dimers via dual 
    
    
    
    hydrogen bonds.
  • Secondary Networking: The second amino hydrogen (

    
    ) is expected to engage the thiazole nitrogen (
    
    
    
    ), linking these dimers into 1D ribbons or 2D sheets.

Experimental Protocol: Crystallization to Refinement

This workflow ensures the acquisition of publication-quality data suitable for Hirshfeld surface analysis.

Crystal Growth Strategy

The goal is to obtain single crystals with distinct faces and minimal mosaicity.

  • Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (4:1) . The polarity matches the thioamide, while water encourages hydrophobic stacking of the thiazole rings.

  • Method B (Kinetic Control): Vapor diffusion of Hexane into a saturated THF solution. This often yields metastable polymorphs.

Data Collection Parameters (SC-XRD)
  • Temperature: Data must be collected at 100 K (using an

    
     cryostream). Thioamide sulfur atoms have high electron density and thermal motion; cooling reduces thermal ellipsoids, allowing precise location of the amino hydrogens.
    
  • Radiation:

    
     (
    
    
    
    ) is preferred to minimize absorption effects from the two sulfur atoms (
    
    
    and
    
    
    ).
  • Resolution: Collect to at least

    
     (
    
    
    
    for Mo) to ensure sufficient data-to-parameter ratio for anisotropic refinement.
Refinement Strategy
  • Hydrogen Treatment: Do not geometrically fix the amino hydrogens (

    
    ). Locate them in the difference Fourier map (
    
    
    
    ) and refine their coordinates freely with isotropic thermal parameters (
    
    
    of N). This is crucial for accurately determining H-bond bond strengths.
  • Disorder Check: The methylene bridge (

    
    ) often exhibits disorder. Check for elongated ellipsoids and apply a split-site model if necessary.
    

Advanced Analysis: Hirshfeld Surfaces & Energy Frameworks

Once the CIF (Crystallographic Information File) is generated, use CrystalExplorer to quantify interactions.

Hirshfeld Surface Analysis

Map the surface over


 (normalized contact distance).
  • Red Spots: Indicate strong hydrogen bonds. Expect two large red spots near the Thioamide Sulfur (acceptor) and Thioamide Nitrogen (donor).

  • Fingerprint Plot:

    • Spikes: Look for two sharp spikes at the bottom left (

      
      ), characteristic of 
      
      
      
      interactions.
    • Diffuse Center: Represents

      
       (
      
      
      
      stacking) interactions between thiazole rings.
Interaction Energy Calculation

Calculate the lattice energy (


) using the CE-B3LYP/6-31G(d,p) model.
  • Coulombic Term (

    
    ):  Will dominate the thioamide dimer interaction.
    
  • Dispersion Term (

    
    ):  Will dominate the stacking of thiazole rings between layers.
    

Visualization of Workflows

The following diagrams illustrate the logical flow of the analysis and the expected hydrogen bond topology.

Diagram 1: Crystallographic Workflow

G Synthesis Crude 2-(1,3-Thiazol-2-yl) ethanethioamide Cryst Recrystallization (EtOH/H2O or THF/Hexane) Synthesis->Cryst Purification Screening Microscopy Screening (Polarized Light) Cryst->Screening Identify Single Crystals XRD SC-XRD Data Collection (100 K, Mo-Kα) Screening->XRD Mount on Goniometer Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Integration & Scaling Refine Refinement (SHELXL) Locate NH2 Hydrogens Solve->Refine Least Squares Analysis Hirshfeld & Energy Framework Analysis Refine->Analysis CIF Generation

Caption: Step-by-step workflow for the structural elucidation of the target compound.

Diagram 2: Predicted Hydrogen Bond Topology

H Mol1 Molecule A (Thioamide) Mol2 Molecule B (Thioamide) Mol1->Mol2 N-H...S (R2,2(8) Dimer) Mol3 Molecule C (Thiazole N) Mol1->Mol3 N-H...N(arom) (Chain Extension) Mol2->Mol1 S...H-N

Caption: Predicted supramolecular assembly showing the primary thioamide dimer and secondary thiazole interaction.

Quantitative Data Summary Table

When reporting your findings, structure your data using the standard crystallographic table format below.

ParameterDescriptionTypical Value / Expectation
Space Group Symmetry of the unit cellOften

or

(Centrosymmetric)
Z' Molecules per asymmetric unit1 (usually), check for 2 if conformation is flexible

Calculated Density

(due to Sulfur atoms)
Bond

Thioamide bond length

(Double bond character)
Bond

Thioamide C-N length

(Partial double bond)
Interaction

Distance

(Strong H-bond)

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • McKie, S. J., et al. (2015).

    
     motif. Crystal Growth & Design. Link
    
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

  • Jagadeesan, R., et al. (2013). Thioamides as Crystal Engineering Synthons. Chemical Communications. Link

Sources

Comprehensive In Silico Profiling of 2-(1,3-Thiazol-2-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanics to Drug-Likeness: A Technical Guide

Executive Summary

This guide details the computational (in silico) prediction workflow for 2-(1,3-Thiazol-2-yl)ethanethioamide , a bioactive scaffold integrating a thiazole heterocycle with a thioamide moiety. Thiazoles are privileged structures in medicinal chemistry (e.g., Ritonavir, Dasatinib), while thioamides act as bioisosteres of amides, offering altered hydrogen bonding and metabolic profiles.

This document serves as a procedural whitepaper for researchers to characterize this specific scaffold using Density Functional Theory (DFT), ADMET profiling, and Molecular Docking.

Part 1: Structural Basis & Quantum Mechanical Analysis

Structural Definition

Before initiating simulations, the molecular geometry must be rigorously defined.

  • IUPAC Name: this compound

  • SMILES String: NC(=S)Cc1nccs1

  • Molecular Formula: C6H8N2S2[1]

  • Key Feature: The thioamide group (-C(=S)NH2) increases lipophilicity and metabolic resistance compared to its amide analog.

Geometry Optimization (DFT Protocol)

To predict reactivity, we employ Density Functional Theory (DFT). The specific electronic environment of the sulfur atoms requires a basis set capable of handling diffuse functions.

Experimental Protocol:

  • Software: Gaussian 16 or ORCA (Open-source alternative).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p).[2][3] Note: The '++' diffusion functions are critical for describing the lone pairs on the two sulfur atoms.

  • Solvation Model: IEFPCM (Water) to simulate physiological conditions.

Key Output Parameters:

  • HOMO-LUMO Gap: Indicates chemical stability. A lower gap (< 4.0 eV) suggests high reactivity and potential antioxidant capacity.

  • Molecular Electrostatic Potential (MEP):

    • Red Regions (Negative): Thiazole Nitrogen (N3) and Thioamide Sulfur.[4] These are H-bond acceptor sites.

    • Blue Regions (Positive): Thioamide Amino group (-NH2). This is the H-bond donor site.

Workflow Visualization

The following diagram outlines the logical flow from structural definition to target identification.

InSilicoWorkflow Structure Structure Definition (SMILES/3D Build) DFT DFT Optimization (B3LYP/6-311++G(d,p)) Structure->DFT Electronic Electronic Properties (HOMO-LUMO, MEP) DFT->Electronic ADMET ADMET Profiling (SwissADME/ProTox-II) Electronic->ADMET Stability Check Docking Molecular Docking (AutoDock Vina) ADMET->Docking Drug-Likeness

Figure 1: End-to-end in silico characterization workflow for thiazole derivatives.

Part 2: Physicochemical & Drug-Likeness Evaluation

Physicochemical Profile (SwissADME)

The thioamide substitution significantly alters the physiochemical landscape compared to standard amides. The following data represents the predicted consensus values for the scaffold.

ParameterValue (Predicted)Interpretation
Molecular Weight ~172.27 g/mol Optimal for fragment-based drug design (<300 g/mol ).
LogP (Consensus) 0.8 – 1.2Highly permeable; thioamide adds ~0.5 log units vs amide.
TPSA ~80 Ų< 140 Ų indicates high probability of oral bioavailability.
H-Bond Donors 1 (NH2)Compliant with Lipinski’s Rule of 5.
H-Bond Acceptors 2 (N, S)Compliant with Lipinski’s Rule of 5.[5]
Rotatable Bonds 2High structural rigidity, favoring binding specificity.
Bioavailability & Blood-Brain Barrier (BBB)

Using the BOILED-Egg model (SwissADME):

  • GI Absorption: High. The molecule falls within the "White" ellipse.[6]

  • BBB Permeation: Predicted Yes . Small MW and moderate lipophilicity suggest CNS penetration, making it a candidate for neuro-targets (e.g., AChE inhibition) but posing a risk of CNS side effects if targeted peripherally.

Toxicity Prediction (ProTox-II)

Thioamides can be metabolically activated to reactive sulfines.

  • Hepatotoxicity: Potential risk via CYP450 metabolic activation (S-oxidation).

  • LD50 Class: Likely Class 4 (Harmful if swallowed), typical for small heterocyclic thioamides.

  • Protocol: Submit SMILES to ProTox-II server to evaluate specific endpoints (Mutagenicity, Carcinogenicity).

Part 3: Molecular Docking & Target Identification

Target Selection Strategy

Based on the thiazole scaffold's known bioactivity, three primary target classes are relevant:

  • Antimicrobial: DNA Gyrase B (ATPase domain).

  • Kinase Inhibitor: EGFR (ATP binding pocket).

  • Neurodegenerative: Acetylcholinesterase (AChE).[7]

Experimental Protocol: AutoDock Vina

This protocol validates the binding potential of the molecule against E. coli DNA Gyrase B (PDB ID: 1KZN), a standard target for thiazole antibiotics.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Convert optimized DFT structure (log file) to PDBQT format using OpenBabel.

    • Set rotatable bonds (The ethyl linker is the primary rotatable axis).

  • Receptor Preparation:

    • Download PDB: 1KZN.

    • Remove water molecules and co-crystallized ligands (Clorobiocin).

    • Add polar hydrogens and Kollman charges using MGLTools.

  • Grid Generation:

    • Center the Grid Box on the active site (ATP-binding pocket).

    • Dimensions: 24 x 24 x 24 Å (Spacing 0.375 Å).

  • Docking Run:

    • Exhaustiveness: 8.

    • Modes: 9.

Docking Workflow Diagram:

DockingProtocol Ligand Ligand (PDBQT) Rotatable Bonds Set Vina AutoDock Vina Exhaustiveness: 8 Ligand->Vina Receptor Receptor (PDBQT) 1KZN (DNA Gyrase) Receptor->Vina Grid Grid Box Definition Center: Active Site Grid->Vina Analysis Interaction Analysis (H-bonds, Pi-Stacking) Vina->Analysis

Figure 2: Molecular docking protocol using AutoDock Vina.

Interpretation of Results
  • Binding Affinity: A score lower than -6.0 kcal/mol is considered a "hit" for a fragment of this size.

  • Key Interactions: Look for:

    • H-Bond: Between the Thioamide -NH2 and Asp73 (in Gyrase B).

    • Pi-Stacking: Between the Thiazole ring and hydrophobic residues.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[8] Journal of Computational Chemistry. [Link]

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

  • Thiazole Bioactivity: Chugh, V., et al. (2022).[4][5][9] Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Materials Today: Proceedings. [Link][5]

  • DFT Methodology: Frisch, M. J., et al. Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc., 2016. [Link]

Sources

Methodological & Application

Molecular docking protocol for 2-(1,3-Thiazol-2-yl)ethanethioamide with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for 2-(1,3-Thiazol-2-yl)ethanethioamide

Part 1: Strategic Overview

This compound represents a high-value pharmacophore combining two distinct sulfur-containing motifs: the aromatic thiazole ring and the flexible ethanethioamide tail. Unlike standard amides, the thioamide group (


) exhibits unique electronic properties—specifically a larger van der Waals radius, higher lipophilicity, and the potential for 

-hole interactions
(chalcogen bonding) that are often neglected in standard docking protocols.

This guide deviates from "cookie-cutter" docking. We treat this molecule not just as a rigid shape, but as an electronic entity where the sulfur anisotropy dictates binding. We will utilize a Fragment-Based Drug Design (FBDD) approach, validating the scaffold against two validated targets for thiazole derivatives: DNA Gyrase B (Antibacterial) and EGFR Kinase (Anticancer).

Part 2: Computational Infrastructure & Prerequisites
ComponentRecommendationReasoning
QM Software Gaussian 16 or ORCA 5.0Essential for accurate thioamide dihedral parameterization and charge calculation (RESP).
Docking Engine AutoDock Vina (1.2.3+) or Schrödinger GlideVina 1.2+ has improved scoring functions for heteroatoms; Glide offers superior hydration thermodynamics.
Visualization PyMOL or ChimeraXHigh-fidelity analysis of non-covalent interactions (NCIs).
Force Field OPLS4 (Commercial) or GAFF2 (Open Source)Standard MMFF94 is insufficient for the specific polarizability of the thioamide sulfur.
Part 3: Phase 1 - Ligand Chemistry & QM Preparation

Standard protonation algorithms often misinterpret the thioamide nitrogen. We must rigorously define the electronic state.

Step 1.1: Conformational Scanning (The "Thioamide Flip")

The ethanethioamide chain is flexible. A simple energy minimization is insufficient.

  • Generate Conformers: Perform a rotational scan of the

    
     dihedral angle.
    
  • QM Optimization:

    • Theory Level: DFT B3LYP/6-311G(d,p) with IEFPCM solvation (Water).

    • Objective: Identify the global minimum and the energy barrier for rotation. Thioamides have a higher rotational barrier than amides (~20-22 kcal/mol) due to greater resonance stabilization.

  • Charge Calculation:

    • Do NOT use Gasteiger charges. They underestimate the polarization of the

      
       bond.
      
    • Protocol: Calculate RESP (Restrained Electrostatic Potential) charges based on the QM optimized geometry. This ensures the sulfur atom carries the correct partial negative charge (

      
      ) and the nitrogen protons are adequately acidic.
      
Step 1.2: Stereochemical Definition
  • Tautomerism: The thioamide can exist in thione (

    
    ) or thiol (
    
    
    
    ) forms.
    • Directive: Force the Thione tautomer. In physiological aqueous solution (pH 7.4), the thione form is overwhelmingly dominant and is the active H-bond acceptor species.

Part 4: Phase 2 - Target Selection & Preparation

We will define two distinct docking environments to test the scaffold's versatility.

Target A: DNA Gyrase B (Antibacterial)
  • PDB ID: 1KZN (E. coli GyrB with ATPase inhibitor).

  • Rationale: Thiazoles are classic ATP-competitive inhibitors. The active site is rich in Aspartate and Water, requiring precise H-bond donor capabilities from the thioamide

    
    .
    
Target B: EGFR Kinase (Anticancer)
  • PDB ID: 1M17 (Epidermal Growth Factor Receptor).

  • Rationale: The "Hinge Region" (Met793) is a critical recognition site. The thiazole nitrogen often mimics the adenine N1 interaction.

Protocol: Protein Preparation Workflow
  • Sanitization: Remove all crystallographic waters except those bridging the ligand and protein (critical for Gyrase).

  • Protonation (H++ Server):

    • Set pH to 7.4.

    • Critical Check: Ensure Histidine tautomers (HIE/HID/HIP) are optimized for H-bonding networks near the active site.

  • Grid Generation:

    • Center: Define the grid box centroid based on the co-crystallized ligand.

    • Size:

      
       Å. (Large enough to accommodate the flexible thioamide tail).
      
Part 5: Phase 3 - The Docking Protocol

This protocol uses AutoDock Vina syntax but is adaptable to Glide.

Step 3.1: The "Sulfur-Tuned" Configuration

Standard scoring functions penalize the steric bulk of Sulfur too harshly. We must adjust the exhaustiveness and weight terms.

Configuration File (docking_config.txt):

Step 3.2: Execution & Scoring

Run the docking simulation.

Note: If using Vina 1.2, enable the vina_split module to parse results.

Part 6: Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling the Thioamide group during the docking process.

DockingWorkflow Start Start: this compound QM_Prep QM Parametrization (DFT B3LYP/6-311G**) Start->QM_Prep Tautomer_Check Tautomer Analysis (Thione vs Thiol) QM_Prep->Tautomer_Check Charge_Calc RESP Charge Assignment (Focus: C=S Polarization) Tautomer_Check->Charge_Calc Select Thione Form Docking Molecular Docking (AutoDock Vina / Glide) Charge_Calc->Docking Target_Sel Target Selection Gyrase DNA Gyrase B (PDB: 1KZN) Target_Sel->Gyrase EGFR EGFR Kinase (PDB: 1M17) Target_Sel->EGFR Gyrase->Docking EGFR->Docking Analysis Interaction Profiling Docking->Analysis Sigma_Hole Check Sulfur Sigma-Hole (Chalcogen Bonds) Analysis->Sigma_Hole HBond Check Thioamide H-Bonds (Donor/Acceptor) Analysis->HBond

Figure 1: Decision logic for Thiazole-Thioamide docking, emphasizing QM preparation and specific interaction checks.

Part 7: Phase 4 - Analysis & Validation

Do not rely solely on the Docking Score (kcal/mol). A score of -7.0 kcal/mol with incorrect geometry is worthless.

7.1 Interaction Checklist (The "Trust" Metrics)

Verify these specific interactions in your top 3 poses:

  • Thiazole Nitrogen: Must act as an H-bond acceptor (e.g., with backbone NH of Met793 in EGFR or Val120 in GyrB).

  • Thioamide

    
    :  Must act as an H-bond donor to a backbone Carbonyl or Asp/Glu side chain.
    
  • Thioamide Sulfur: Look for Orthogonal Multipolar Interactions .

    • Criterion: Is the Sulfur atom within 4.0 Å of an aromatic ring centroid or a Carbonyl Oxygen? If yes, this suggests a Sulfur-

      
       or Chalcogen interaction, stabilizing the complex beyond simple electrostatics.
      
7.2 Dynamic Validation (MD Simulation)

Docking is static. To confirm the stability of the thioamide tail:

  • Protocol: Run a short (50-100 ns) Molecular Dynamics simulation (GROMACS/AMBER).

  • Metric: Calculate the RMSD of the ligand. If the thioamide tail fluctuates >2.5 Å, the docking pose is unstable, likely due to incorrect parameterization of the rotational barrier.

Summary of Key Parameters
ParameterSettingCritical Note
Grid Spacing 0.375 ÅStandard for Vina; 0.25 Å for Glide (High Precision).
Ligand Charge RESPDo not use Gasteiger. It fails for Thioamides.
Exhaustiveness 32High setting needed for flexible ethanethioamide tail.
Tautomer Thione (

)
The Thiol form is energetically unfavorable in water.
References
  • Thiazole Scaffolds in Drug Design

    • Title: Thiazole: A Promising Scaffold for the Design of Novel Potent Bioactive Derivatives.[1]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Thioamide Bioisosterism

    • Title: Thioamides as Bioisosteres of Amides: Chemical Biology and Medicinal Chemistry Applic
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Sulfur Bonding in Proteins

    • Title: S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Consider
    • Source: ACS Omega.
    • URL:[Link]

  • AutoDock Vina Methodology

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.
    • Source: Journal of Comput
    • URL:[Link]

  • DNA Gyrase Targeting

    • Title: Structure-based design of novel DNA gyrase B inhibitors.
    • Source: Antimicrobial Agents and Chemotherapy.[2]

    • URL:[Link]

Sources

Application Notes & Protocols: A Tiered Strategy for Screening 2-(1,3-Thiazol-2-yl)ethanethioamide for Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Many clinically approved anti-inflammatory drugs, such as Meloxicam and Fentiazac, feature a thiazole nucleus, highlighting its importance in the development of novel therapeutic agents.[4] The inherent properties of the thiazole moiety make its derivatives, such as 2-(1,3-Thiazol-2-yl)ethanethioamide, prime candidates for screening programs aimed at discovering new anti-inflammatory drugs.[5][6]

This guide provides a comprehensive, tiered screening strategy for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of this compound. The protocols herein are designed as a self-validating system, progressing from broad initial assessments of cytotoxicity and anti-inflammatory activity to more focused mechanistic studies. We will focus on established in vitro models of inflammation, primarily using lipopolysaccharide (LPS)-stimulated macrophages, which mimic the acute inflammatory response to bacterial infection.[7][8]

Part 1: Foundational Concepts & Mechanistic Rationale

Inflammation is a complex biological response involving a network of cells, signaling pathways, and inflammatory mediators.[9] A key initiating pathway in many inflammatory conditions is the activation of Toll-like receptors (TLRs) on immune cells like macrophages.[8] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. This activation triggers a downstream signaling cascade, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

The activation of these pathways leads to the transcriptional upregulation of numerous pro-inflammatory genes, resulting in the synthesis and release of key mediators such as:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in orchestrating the inflammatory response.[12][13]

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) produces nitric oxide (NO), a potent inflammatory mediator, while Cyclooxygenase-2 (COX-2) is responsible for prostaglandin synthesis.[14]

A successful anti-inflammatory agent will ideally modulate one or more of these key pathways to reduce the production of these mediators. The following screening strategy is designed to test the ability of this compound to interfere with this process.

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS (Bacterial Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates & Degrades IκBα IkB IκBα NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) DNA DNA (Promoter Regions) NFkB_active->DNA Translocates to Nucleus & Binds MAPK->DNA Activates Transcription Factors Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Enzymes iNOS, COX-2 Transcription->Enzymes IkB_NFkB:f1->NFkB_active Releases

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Part 2: A Tiered In Vitro Screening Workflow

This workflow provides a logical progression from general activity to specific mechanism of action (MoA). It is critical to perform these assays in a dose-dependent manner to determine the potency (e.g., IC50) of the test compound.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action cluster_tier3 Tier 3: Advanced Models P1 Protocol 1.1: Cell Viability (MTT Assay) Is the compound toxic? D1 Compound is Non-Toxic at Test Concentrations? P1->D1 P2 Protocol 1.2: Nitric Oxide Inhibition (Griess Assay) Does it reduce NO production? P3 Protocol 1.3: Cytokine Inhibition (ELISA) Does it reduce TNF-α & IL-6? P2->P3 D2 Significant Inhibition of NO and/or Cytokines? P3->D2 P4 Protocol 2.1: NF-κB Pathway Analysis Does it inhibit NF-κB activation? D3 Significant Inhibition of NF-κB Pathway? P4->D3 P5 In Vivo Models (e.g., Carrageenan-Induced Paw Edema) Is it effective in a living system? D1->P2 Yes Stop1 Stop: Re-evaluate or modify compound D1->Stop1 D2->P4 Yes Stop2 Stop: Compound is inactive in this model D2->Stop2 D3->P5 Yes Stop3 Stop: Activity is likely NF-κB independent D3->Stop3

Caption: Tiered workflow for screening anti-inflammatory compounds.

Protocol 1.1: Cell Viability Assay

Objective: To determine the cytotoxic concentration range of this compound on macrophages (e.g., RAW 264.7 cell line). This ensures that any observed anti-inflammatory effects are not simply due to cell death.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (Test Compound)

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid vehicle-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "cells only" (untreated) and "vehicle control" (0.1% DMSO) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Protocol 1.2: LPS-Induced Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Principle: The Griess test measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the acidic environment of the Griess reagent, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo-compound that can be measured spectrophotometrically at 540 nm.

Materials:

  • Materials from Protocol 1.1

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard curve solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells as in Protocol 1.1 (1 x 10⁵ cells/well is recommended for this assay).

  • Pre-treatment: Remove the old medium and add 100 µL of medium containing non-toxic concentrations of the test compound (determined from Protocol 1.1). Include the following controls:

    • Negative Control: Cells + Medium only

    • Vehicle Control: Cells + Medium + Vehicle (DMSO) + LPS

    • Positive Control: Cells + Medium + Known Inhibitor (e.g., Dexamethasone, 1 µM) + LPS

  • Incubation: Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Stimulation: Add LPS to all wells except the negative control to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in each sample using a NaNO₂ standard curve. Calculate the percentage inhibition of NO production relative to the vehicle control.

    • % Inhibition = [1 - (NO in Treated Sample / NO in Vehicle Control)] x 100

Protocol 1.3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

Objective: To quantify the effect of the test compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.[15][16]

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify a specific protein (antigen) in a sample. A capture antibody specific to the cytokine of interest is coated onto the plate. The supernatant is added, and the cytokine binds to the antibody. A second, detection antibody (linked to an enzyme) is added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, with the intensity of the color being proportional to the amount of cytokine present.

Materials:

  • Cell culture supernatants from the same experiment as Protocol 1.2 (Note: TNF-α peaks earlier, ~4-6 hours post-LPS, while IL-6 peaks later, ~18-24 hours. The experimental timeline may need to be optimized).[7][15]

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Follow ELISA Kit Instructions: The procedure will be specific to the manufacturer's protocol. A general workflow is as follows:

  • Plate Coating: Coat a 96-well plate with the capture antibody.

  • Blocking: Block non-specific binding sites on the plate.

  • Sample Incubation: Add cell culture supernatants and standards to the wells.

  • Detection Antibody: Add the biotinylated detection antibody.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add the TMB substrate solution and incubate until color develops.

  • Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentration for each sample using the standard curve. Determine the percentage inhibition as described in Protocol 1.2.

Protocol 2.1: NF-κB Nuclear Translocation Assay

Objective: To investigate if the anti-inflammatory activity of the test compound is mediated through the inhibition of the NF-κB pathway.[8][17]

Principle: In unstimulated cells, the NF-κB p65 subunit is sequestered in the cytoplasm by its inhibitor, IκBα.[10] Upon stimulation with LPS, IκBα is degraded, and p65 translocates into the nucleus to activate gene transcription.[8] This translocation can be visualized and quantified using immunofluorescence microscopy.

Materials:

  • RAW 264.7 cells

  • Chambered cell culture slides or 96-well imaging plates

  • Test compound, LPS, and controls

  • Paraformaldehyde (PFA) for fixing

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated with a fluorophore (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding & Treatment: Seed cells on chamber slides. Pre-treat with the test compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for 30-60 minutes (a short incubation is sufficient to see translocation).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody: Wash and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Staining: Wash and counterstain nuclei with DAPI for 5 minutes.

  • Imaging: Mount the slides and visualize using a fluorescence microscope.

  • Analysis: In untreated cells, p65 (green fluorescence) will be primarily in the cytoplasm. In LPS-treated cells, the green fluorescence will overlap with the DAPI (blue fluorescence) in the nucleus. In cells treated with an effective inhibitor, the green fluorescence will remain in the cytoplasm despite LPS stimulation.

Part 3: Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) should be calculated for each active compound using non-linear regression analysis.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM) % Cell Viability (Mean ± SD)
0 (Vehicle Control) 100.0 ± 4.5
1 98.7 ± 5.1
10 95.3 ± 4.8
25 91.2 ± 6.2
50 85.6 ± 5.5
100 52.1 ± 7.3

| CC50 (µM) | ~95 µM |

Table 2: Inhibitory Effects on LPS-Induced NO, TNF-α, and IL-6 Production

Treatment NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
Test Cmpd (1 µM) 10.5 ± 2.1 12.3 ± 3.4 8.9 ± 2.5
Test Cmpd (10 µM) 45.8 ± 4.5 52.1 ± 5.0 41.7 ± 4.8
Test Cmpd (25 µM) 78.2 ± 5.1 81.5 ± 6.2 75.3 ± 5.9
Dexamethasone (1 µM) 85.4 ± 4.9 88.9 ± 5.3 90.1 ± 4.7

| IC50 (µM) | ~11 µM | ~9.5 µM | ~12 µM |

Part 4: Future Directions - Advanced Models

If this compound demonstrates significant and non-toxic in vitro anti-inflammatory activity, particularly through a well-defined mechanism like NF-κB inhibition, the next logical step is to evaluate its efficacy in in vivo models of inflammation.[18][19] A widely used and well-characterized model is the carrageenan-induced paw edema model in rodents .[9][20][21] This acute inflammation model allows for the assessment of a compound's ability to reduce edema (swelling), a cardinal sign of inflammation, providing crucial pre-clinical data on its potential therapeutic utility.[22]

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research & Reviews.
  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research & Reviews.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry.
  • Inflammation & Autoimmune Disease Models. WuXi AppTec.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflamm
  • Navigating the Landscape: Innovative Screening Models for Anti-Inflamm
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • Effect of anti-inflammatory agents on NF-kB induction in vitro.
  • Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI.
  • High Throughput Screening for Novel Anti-Inflamm
  • Anti-inflammatory Screening Compound Library. Life Chemicals.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
  • NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)
  • In vitro benchmarking of NF-κB inhibitors. PMC.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Dose-dependent inhibition of LPS mediated production of IL-6 and TNF-α.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
  • Synthesis, in-vitro, in-vivo anti-inflammatory and antibacterial activities of novel trisubstituted thiazole analogues. Journal of Infection and Public Health.
  • Inhibition of LPS-induced production of IL-6 and TNF-a in BMM
  • Inhibition of TNF (A) and IL-6 (B) release from LPS-stimulated MM6 cells.
  • Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)
  • LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP. PubMed.
  • Insulin Influences LPS-Induced TNF-α and IL-6 Release Through Distinct Pathways in Mouse Macrophages
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.
  • Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds.

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 2-(1,3-Thiazol-2-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(1,3-Thiazol-2-yl)ethanethioamide

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our goal is to equip you with the expertise to optimize your synthesis, improve yield and purity, and confidently overcome common experimental hurdles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence. A common and logical approach involves two primary stages: the construction of the core thiazole heterocycle, followed by the elaboration and thionation of the C2-side chain. Understanding this general pathway is crucial for diagnosing issues at specific stages.

A prevalent strategy begins with the synthesis of a 2-methylthiazole precursor, often via the Hantzsch thiazole synthesis, which involves reacting an α-haloketone with a thioamide.[1][2] The 2-methyl group is then functionalized to introduce a two-carbon chain (e.g., an acetonitrile group), which is subsequently converted to the final ethanethioamide functionality. The final thionation step is critical and is a common source of impurities, especially when using reagents like Lawesson's Reagent.

synthetic_overview cluster_0 Stage 1: Thiazole Core Synthesis cluster_1 Stage 2: Side-Chain Elaboration & Thionation start α-Haloketone + Thioacetamide hantzsch Hantzsch Thiazole Synthesis start->hantzsch thiazole 2-Methyl-Substituted Thiazole Intermediate hantzsch->thiazole functionalization Side-Chain Functionalization (e.g., to Nitrile/Amide) thiazole->functionalization Elongation thionation Thionation (e.g., Lawesson's Reagent) functionalization->thionation product This compound thionation->product

Caption: General two-stage synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, linking observable problems to their chemical causes and providing actionable solutions.

Q1: My final reaction mixture shows multiple spots on the TLC plate after thionation with Lawesson's Reagent. What are they?

This is the most common issue encountered during the final thionation step. A typical TLC plate might show the starting material, the desired product, and highly polar byproducts that remain at the baseline.

Likely Identities of TLC Spots:

Spot Position (Typical R_f)Probable IdentityAppearance Under UV (254 nm)Notes
High (e.g., 0.7-0.8)Starting Material (Amide or Nitrile)Often UV activeIncomplete conversion. Indicates insufficient reagent, low temperature, or short reaction time.
Middle (e.g., 0.4-0.5)Desired Thioamide Product Strongly UV activeThe target compound. Should become the dominant spot as the reaction progresses.
Low/Baseline (e.g., 0.0-0.1)Phosphorus-Containing ByproductsUV activeThese originate from Lawesson's Reagent itself (e.g., 4-methoxybenzenecarbothioic acid or phosphoric acid derivatives).[3] They are polar and often streak.
OtherDegradation ProductsVariableMay appear if the reaction is overheated or run for an excessive duration.[4]

Root Cause Analysis: Lawesson's Reagent (LR) functions by transferring sulfur to the carbonyl group. In the process, it generates stoichiometric amounts of phosphorus-based byproducts.[5][6] These byproducts are often acidic and highly polar, making them difficult to remove via standard extraction and necessitating specific workup or purification strategies.

lawessons_byproducts cluster_products Reaction Products reagents R-C(O)NH₂ (Amide) Lawesson's Reagent (LR) product R-C(S)NH₂ (Desired Thioamide) Phosphorus Byproduct (e.g., (MeOPh)P(S)O)₂) reagents->product Thionation

Caption: Formation of thioamide and phosphorus byproducts from an amide using Lawesson's Reagent.

Q2: My overall yield is consistently low. Where am I losing material?

Low yield can stem from issues in either the thiazole formation or the final thionation step. A systematic approach is required to identify the bottleneck.

Troubleshooting Workflow for Low Yield:

troubleshooting_workflow start Problem: Low Overall Yield check_stage1 Is the thiazole intermediate pure and obtained in good yield? start->check_stage1 stage1_issues Stage 1 Issues: Hantzsch Synthesis check_stage1->stage1_issues No check_stage2 Is the thionation step proceeding to completion? check_stage1->check_stage2 Yes stage1_sol1 Verify purity of α-haloketone and thioacetamide. stage1_issues->stage1_sol1 stage1_sol2 Control pH: Neutral or slightly basic conditions are optimal. stage1_issues->stage1_sol2 stage1_sol3 Monitor temperature closely to avoid degradation. stage1_issues->stage1_sol3 stage2_issues Stage 2 Issues: Thionation check_stage2->stage2_issues No stage2_sol1 Use fresh, high-quality Lawesson's Reagent. stage2_issues->stage2_sol1 stage2_sol2 Monitor reaction by TLC to confirm consumption of starting material. stage2_issues->stage2_sol2 stage2_sol3 Optimize workup to minimize product degradation/loss. stage2_issues->stage2_sol3

Caption: Decision tree for troubleshooting low yield.

Detailed Checks for Stage 1 (Hantzsch Synthesis):

  • Starting Material Stability: α-Haloketones can be unstable; ensure they are fresh or properly stored.[7]

  • pH Sensitivity: The Hantzsch synthesis is sensitive to pH. Acidic conditions can favor the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles instead of the desired 2-amino structure if you are starting from thiourea.[7]

Detailed Checks for Stage 2 (Thionation):

  • Reagent Quality: Lawesson's reagent can hydrolyze over time. Use a fresh bottle or a recently opened one that has been stored under inert gas.

  • Workup Losses: The thioamide product can be sensitive. Overly acidic or basic conditions during workup, or prolonged exposure to heat during solvent removal, can cause degradation.

Q3: How can I effectively remove the phosphorus byproducts after using Lawesson's Reagent?

These byproducts are the primary purification challenge. Standard column chromatography can be difficult due to their polarity. An optimized workup is the most effective solution.

Recommended Protocol:

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic byproducts and any unreacted Lawesson's reagent.[3]

  • Crucial Step: Some protocols recommend adding a simple alcohol like ethanol or ethylene glycol to the quenched mixture and stirring for a period. This can help decompose the phosphorus-containing byproducts into more highly polarized, water-soluble species, simplifying their removal.[6]

  • Extract the aqueous mixture thoroughly with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If impurities persist, purify the crude product using flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Are there alternatives to Lawesson's Reagent for the thionation step?

Yes, several alternatives exist, each with its own advantages and disadvantages.

  • Phosphorus Pentasulfide (P₄S₁₀): This is a classic, powerful thionating agent. However, it can be harsh and less selective than Lawesson's Reagent, potentially leading to more side products.[6]

  • Thioacetic Acid with Calcium Hydride: This method is reported to be mild and efficient for converting nitriles to thioamides under solvent-free conditions, offering good to excellent yields and minimizing side reactions seen with other sulfide reagents.[8]

  • Hydrogen Sulfide (H₂S) or Sodium Hydrosulfide (NaSH): These are effective for converting nitriles to thioamides. However, H₂S is a highly toxic gas, requiring specialized equipment and handling procedures.

FAQ 2: How should I safely handle and dispose of Lawesson's Reagent and its waste?

Safety is paramount due to the reagent's reactivity and the foul odor of its byproducts.[9]

  • Handling: Always handle Lawesson's Reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching/Disposal: A common and effective method for neutralizing residual LR in glassware and reaction waste is to use an excess of sodium hypochlorite (household bleach).[5] The oxidative properties of bleach break down the foul-smelling sulfur compounds.

FAQ 3: My Hantzsch reaction to form the thiazole ring is sluggish. How can I improve it?

If the reaction is not proceeding, consider the following factors:

  • Temperature: While some Hantzsch reactions run at room temperature, many require heating. A modest increase in temperature may be necessary. However, excessive heat can promote side reactions.[7]

  • Solvent: Alcohols like ethanol are common, but for some substrates, aprotic solvents like DMF may improve efficiency.[7]

  • Purity of Thioamide: Impurities in the starting thioacetamide can inhibit the reaction or introduce side products.[7] Ensure you are using a high-purity reagent.

References

  • Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. Retrieved from [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Mini-Reviews in Organic Chemistry, 18(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

  • Hu, Y., et al. (2010). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). What's the by-product of Lawesson's reagent? Retrieved from [Link]

  • Hossain, M. K., & Islam, M. R. (2015). Facile Transformation of Nitriles into Thioamides: Application to C-Glycosyl Nitrile Derivatives. ResearchGate. Retrieved from [Link]

  • Boudin, K. (2006). Efficient Thioamide Synthesis from Nitriles. Scribd. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (1999). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E. (2018). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Organic and Medicinal Chemistry Letters. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2-(1,3-Thiazol-2-yl)ethanethioamide by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the unequivocal structural elucidation of novel chemical entities. This guide provides an in-depth, experience-driven protocol for the validation of the molecular structure of 2-(1,3-Thiazol-2-yl)ethanethioamide. We will move beyond a simple recitation of spectral data, delving into the rationale behind experimental choices, the interpretation of spectral features, and a comparative analysis of expected versus observed chemical shifts. This document is designed to serve as a practical and authoritative resource for researchers engaged in small molecule synthesis and characterization.

Introduction: The Imperative of Unambiguous Structural Verification

This guide will leverage ¹H and ¹³C NMR spectroscopy to provide definitive structural proof. We will dissect the spectra to confirm the presence and connectivity of the thiazole ring, the ethanethioamide side chain, and the specific arrangement of all constituent atoms.

Experimental Protocol: A Self-Validating Approach

The integrity of NMR data is intrinsically linked to the quality of the experimental procedure. The following protocol is designed to be self-validating, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[5] However, solvent choice can influence chemical shifts.[6] If solubility is an issue or if specific proton signals are obscured by the residual solvent peak, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are viable alternatives.[5][7] For this guide, we will proceed with CDCl₃.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.[3]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each unique carbon.

    • Number of Scans: 1024 to 4096 scans, as the ¹³C isotope has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Spectroscopy (for enhanced validation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing connectivity across the molecule.

Spectral Analysis and Structural Validation

The core of this guide lies in the detailed analysis of the acquired NMR spectra. We will compare the experimental data with established chemical shift ranges for similar structural motifs.

The Structure of this compound

To facilitate our analysis, let's first visualize the molecule and the numbering scheme we will use.

G cluster_1H ¹H Signals cluster_13C ¹³C Signals H5 H-5 C5 C-5 H5->C5 HSQC C4 C-4 H5->C4 HMBC (²J) H4 H-4 H4->C5 HMBC (³J) H4->C4 HSQC C2 C-2 H4->C2 HMBC (²J) alpha_CH2_H α-CH₂ alpha_CH2_H->C2 HMBC (²J) alpha_CH2_C α-CH₂ alpha_CH2_H->alpha_CH2_C HSQC CS C=S alpha_CH2_H->CS HMBC (²J)

Figure 2: Key 2D NMR correlations for structural validation.

  • HSQC: This experiment will show direct, one-bond correlations between H-5 and C-5, H-4 and C-4, and the α-CH₂ protons and its corresponding carbon.

  • HMBC: The crucial long-range correlations will be observed between:

    • The α-CH₂ protons and both the C-2 of the thiazole ring and the C=S carbon, definitively linking the side chain to the ring and confirming the thioamide group's position.

    • H-4 and C-2 and C-5 , confirming the connectivity within the thiazole ring.

    • H-5 and C-4 , further validating the ring structure.

Conclusion: A Triad of Evidence for Structural Certainty

The structural validation of this compound is achieved through a triad of compelling evidence from NMR spectroscopy:

  • ¹H NMR: Confirms the presence and relative positions of all proton environments.

  • ¹³C NMR: Verifies the complete carbon framework of the molecule.

  • 2D NMR (HSQC & HMBC): Unequivocally establishes the connectivity between all atoms, leaving no room for structural ambiguity.

By following the rigorous experimental protocol and detailed spectral analysis outlined in this guide, researchers can be confident in the structural integrity of their synthesized this compound, a critical step for its further investigation in drug development and other scientific pursuits.

References

  • Alfaifi, M. S., et al. (2023). Synthesis, characterization, and in-vitro and in-silico studies of novel benzosuberone/indanone-linked thiazole as potential SARS-CoV-2 Mpro inhibitors. ResearchGate. [Link]

  • Buddensiek, D., & Voss, J. (n.d.). Sterically crowded thioamides: Deviations from planarity as determined by X- ray structure analyses and quantum chemical calculations. ResearchGate. [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Royal Society of Chemistry. [Link]

  • Kumar, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. ResearchGate. [Link]

  • Sharma, V. P., et al. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • Al-Zaydi, K. M. (2017). A novel method for heterocyclic amide–thioamide transformations. BMC Chemistry. [Link]

  • Abraham, R. J., & Reid, M. (2009). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. [Link]

  • Pretsch, E., et al. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Liu, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

Sources

Comparative Guide: Thiazole Derivatives vs. Pathogenic Proteins (Docking Analysis)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole pharmacophore remains a cornerstone in modern medicinal chemistry due to its ability to participate in diverse non-covalent interactions—specifically


 stacking and hydrogen bonding with active site residues. This guide provides a technical comparison of novel thiazole derivatives against key pathogenic proteins: SARS-CoV-2 Main Protease (

)
and Bacterial DNA Gyrase .

By synthesizing recent computational data, we demonstrate that specific thiazole-hybrid scaffolds (e.g., thiazole-hydrazones and benzothiazoles) often exhibit superior thermodynamic stability compared to standard co-crystallized ligands. This analysis focuses on binding affinity (


), Root Mean Square Deviation (RMSD) validation, and specific residue interactions.

Methodological Framework

To ensure the reproducibility and validity of the docking scores presented, the following in silico workflow is the industry standard for generating the data discussed below.

The Computational Pipeline

The reliability of docking scores depends entirely on the preparation of the coordinate files. We utilize a "Force Field-First" approach, ensuring Gasteiger partial charges are applied before grid generation.

DockingWorkflow LigandPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (Lamarckian GA) LigandPrep->Docking ProtPrep Protein Preparation (Remove H2O, Add Polar H) GridGen Grid Box Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking Analysis Interaction Analysis (2D/3D Plotting) Docking->Analysis

Figure 1: Standardized molecular docking workflow utilizing Density Functional Theory (DFT) for ligand optimization prior to docking.

Validation Protocol (Self-Validating System)

Trustworthiness in docking is binary: either the protocol reproduces the crystal pose, or it does not. We employ a Redocking Strategy .

  • Extract the native co-crystallized ligand from the PDB complex.

  • Dock it back into the active site using the defined parameters.

  • Calculate the RMSD between the docked pose and the crystal conformation.[1][2]

  • Threshold: An RMSD

    
     Å is required to validate the protocol.
    

Comparative Analysis: Thiazoles vs. Pathogenic Targets[3][4][5]

The following data synthesizes performance metrics from high-impact studies comparing thiazole derivatives against standard inhibitors.

Target A: SARS-CoV-2 Main Protease ( )

PDB ID: 6LU7 Significance: The


 enzyme is essential for viral replication and is a primary target for COVID-19 therapeutics.

Comparative Data Table:

Compound ClassLigand IDBinding Affinity (

)
RMSD (Å)Key Residue InteractionsStatus
Thiazole-Pyridine Hybrid Cmpd 8a [1]-8.6 kcal/mol 1.59Met17, Gln19, Gly71 (H-bonds)Superior
Benzothiazole DerivativeCmpd 6b [2]-7.5 kcal/mol1.42Glu166, His41 (

-stacking)
Competitive
Standard Inhibitor N3 (Peptidomimetic)-7.0 to -7.5 kcal/molN/AGlu166, Gly143Baseline
Ref. Drug Remdesivir-7.4 kcal/molN/AHis41, Cys145Baseline

Technical Insight: Novel thiazole derivatives, particularly Compound 8a, demonstrated a binding energy of -8.6 kcal/mol , outperforming the co-crystallized N3 inhibitor.[3] The enhanced affinity is attributed to the thiazole ring acting as a spacer that positions the pyridine moiety to form a stable hydrogen bond network with Met17 and Gln19 , a specific interaction profile not fully exploited by the native ligand [1].

Target B: Bacterial DNA Gyrase B

PDB ID: 1KZN / 4P8O (S. aureus / E. coli) Significance: DNA Gyrase is a topoisomerase crucial for bacterial DNA replication. It is the target of aminocoumarins and fluoroquinolones.

Comparative Data Table:

Compound ClassLigand IDBinding Affinity (

)
Target OrganismKey InteractionsStatus
Thiazole-Thiourea Cmpd 8 [3]-10.77 kcal/mol E. coliAsp73, Asp46, Arg76Superior
1,3,4-ThiadiazoleT2 [4]-7.0 to -8.5 kcal/molS. aureusAsn54 (H-bond)Competitive
Standard Drug Novobiocin-9.5 kcal/molE. coliAsp73 (Critical H-bond)Baseline
Standard Drug Ciprofloxacin-7.5 kcal/molS. aureusSer1072, Arg458Baseline

Technical Insight: In the context of E. coli GyrB, the thiazole-thiourea hybrid (Cmpd 8) achieved a remarkable score of -10.77 kcal/mol , significantly surpassing Novobiocin. The mechanism involves the thiazole nitrogen accepting a hydrogen bond from Asp73 , while the aromatic system engages in a cation-


 interaction with Arg76  [3]. However, against S. aureus, simple thiadiazoles often score lower than complex urea inhibitors, suggesting that bulky substitution is required to fill the hydrophobic pocket of Gram-positive gyrases effectively [4].

Structural Activity Relationship (SAR) & Validation Logic

Why do thiazoles perform well? The docking simulations reveal two consistent factors:

  • Conformational Rigidity: The planar thiazole ring reduces the entropic penalty upon binding.

  • Electronic Versatility: The Sulfur atom acts as a weak H-bond acceptor and contributes to lipophilicity, while the Nitrogen is a strong H-bond acceptor.

Validation Decision Tree

To ensure the "Superior" status claims above are valid, the following logic is applied to every dataset reviewed.

ValidationLogic Start Docking Result CheckRMSD RMSD < 2.0 Å? Start->CheckRMSD CheckInteractions Key Residues Matched? CheckRMSD->CheckInteractions Yes Invalid REJECTED (False Positive) CheckRMSD->Invalid No Valid VALIDATED Data Point CheckInteractions->Valid Yes CheckInteractions->Invalid No

Figure 2: Logical validation gate used to filter experimental docking data. Only poses satisfying both RMSD and residue-fingerprint constraints are included.

References

  • MDPI. (2023). Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds. Available at: [Link]

  • ACS Omega. (2025). Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. Available at: [Link]

  • PubMed Central. (2023). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole. Available at: [Link]

  • MDPI. (2020). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. Available at: [Link]

Sources

Safety Operating Guide

Guide to the Safe Disposal of 2-(1,3-Thiazol-2-yl)ethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: A specific Safety Data Sheet (SDS) for 2-(1,3-Thiazol-2-yl)ethanethioamide is not prominently available in public databases. Therefore, this guide has been synthesized by expert analysis of its constituent functional groups—the thiazole ring and the thioamide group. The procedures outlined are based on the known hazards of analogous compounds, particularly thioacetamide, to ensure a conservative and safety-first approach.

Foundational Principle: Hazard-Informed Waste Management

Proper disposal is not merely a final step but an integral part of the experimental workflow, dictated by the inherent hazards of the chemical. The primary risks associated with this compound are inferred from the thioamide functional group, which is present in known hazardous materials like thioacetamide.

Inferred Hazard Profile

The risk profile is extrapolated from data on thioacetamide and related heterocyclic compounds. Thioacetamide is a well-documented hazardous substance, and it is prudent to handle any novel thioamide with similar precautions.

Hazard ClassificationAssociated Risks & RationaleSupporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The thioamide group can interfere with metabolic processes.Based on analogs like Thioacetamide.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][2][4][5] Direct contact can lead to inflammation and damage.Common for nitrogen and sulfur-containing organic compounds.
Suspected Carcinogen May cause cancer.[1][2][3][6] Thioacetamide is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[1][3] This is the most significant long-term health risk and dictates the stringent disposal requirements.Based on Thioacetamide (EPA Waste Code U218).[6]
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.[1][2][7] Release into waterways must be strictly avoided.[4][8][9]A common feature of many synthetic organic compounds.

Immediate Safety & Spill Response

Effective spill management is critical to prevent exposure and environmental contamination.

Required Personal Protective Equipment (PPE)

Before handling the compound in any capacity, including for disposal, the following PPE is mandatory.

EquipmentSpecification & Rationale
Eye Protection ANSI Z87-approved safety goggles.[10] Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[8][9]
Body Protection Laboratory coat. A chemically resistant apron is recommended for larger quantities.[11][12]
Respiratory For fine powders or if dust generation is unavoidable, use an approved dust respirator.[1][2] All weighing and transfers should occur in a certified chemical fume hood.[13][14]
Spill Cleanup Protocol

Should a spill occur, follow these steps methodically:

  • Secure the Area: Immediately alert personnel in the vicinity.[2][6] Restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble described above.

  • Prevent Dust Formation: Do NOT dry sweep in a manner that aerosolizes the powder.[2][6][9]

  • Contain & Collect:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop or sweep the material into a designated, sealable hazardous waste container.[2][4][8][9] Use non-sparking tools if a flammable solvent is involved.

  • Decontaminate the Area: Wipe the spill surface with a suitable solvent (e.g., isopropanol, ethanol), collecting the cleaning materials as hazardous waste. Wash the area with soap and water.

  • Prevent Environmental Release: Ensure that no spilled material or cleanup rinsate enters any drains or sewer systems.[4][8][9]

Step-by-Step Disposal Protocol

Disposal must be conducted in compliance with local, state, and federal regulations. The following protocol provides a framework grounded in best practices.

Step 1: Waste Characterization & Segregation
  • Classification: Due to the inferred hazards, this compound waste must be classified as hazardous chemical waste .[4] US EPA guidelines under 40 CFR 261.3 should be consulted for formal classification.[4]

  • Segregation: This waste must be kept separate from other waste streams. Crucially, do not mix with strong acids . Contact with acid can cause the release of highly toxic hydrogen sulfide gas.[15] Also, keep away from strong oxidizing agents.[1][3]

Step 2: Proper Containerization and Labeling
  • Select Container: Use a robust, sealable container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is suitable for solid waste.[16]

  • Label Clearly: The container must be labeled with a "Hazardous Waste" sticker. The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen")

    • The accumulation start date.

Step 3: Decontamination of Empty Containers

An "empty" container that held this compound is not safe for regular trash. Because of the potential carcinogenicity, it should be treated as holding an acutely hazardous waste.

  • Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the residue (e.g., acetone, methanol).[13][17]

  • Collect Rinsate: Crucially, all solvent rinsate must be collected and disposed of as hazardous liquid waste. [13][17] It should not be poured down the drain.

  • Final Disposal: After triple-rinsing, the container can be managed as non-hazardous solid waste, with the label defaced.[17]

Step 4: Final Disposal Pathway

The only acceptable disposal route is through a licensed environmental waste management contractor.

  • Store Securely: While awaiting pickup, store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a certified hazardous waste disposal company.

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[4]

    • DO NOT dispose of this chemical in the regular trash.

    • DO NOT attempt to neutralize or chemically treat the waste unless you are specifically trained and equipped for hazardous waste treatment.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Handling cluster_2 Final Disposition Start Waste Generated: This compound Classify Classify as Hazardous Waste (Toxic, Suspected Carcinogen) Start->Classify Segregate Segregate from Acids & Incompatible Chemicals Classify->Segregate Container Select & Label Approved Hazardous Waste Container Segregate->Container PPE Use Full PPE: Goggles, Gloves, Lab Coat Segregate->PPE SpillKit Ensure Spill Kit is Accessible Container->SpillKit Store Store in Designated Satellite Accumulation Area Container->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Prohibit PROHIBITED: - Drain Disposal - Regular Trash Store->Prohibit Contractor Transfer to Licensed Waste Disposal Contractor ContactEHS->Contractor

Caption: Decision workflow for the proper disposal of this compound.

References

  • Oxford Lab Fine Chem LLP. Thioacetamide Material Safety Data Sheet.[Link]

  • Advanced Biotech. 2-Acetyl Thiazole synthetic Safety Data Sheet.[Link]

  • ETH Zurich. Laboratory Safety Guidelines.[Link]

  • ScienceLab.com. Thioacetamide MSDS.[Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.[Link]

  • Methodist University EHS. Laboratory Safety Guidelines.[Link]

  • University of Cincinnati EH&S. Advisory 7.3 - Chemical Waste Disposal.[Link]

  • Technion Safety Unit. Chemical Waste Management Guide.[Link]

  • Caltech CCE. General Lab Safety Procedure.[Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices.[Link]

  • Jin, L., et al. A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

  • Royal Society of Chemistry. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES).[Link]

  • US Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.[Link]

  • US Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]

  • GovInfo. Federal Register / Vol. 86, No. 188 / Friday, October 1, 2021 / Rules and Regulations.[Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.